5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

Description

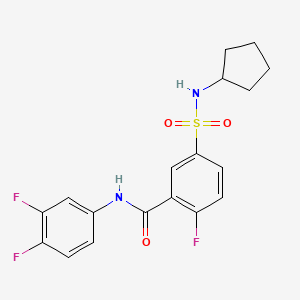

5-(Cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (compound 4a) is a sulfamoylbenzamide derivative synthesized via coupling reactions, achieving an 81% yield . Its structure features:

- A 2-fluorobenzamide core.

- A 3,4-difluorophenyl substituent on the amide nitrogen.

- A cyclopentylsulfamoyl group at the 5-position of the benzamide ring.

The compound’s structural confirmation is supported by NMR (¹H, ¹³C, and ¹⁹F) and HRMS data, which validate its purity and stereoelectronic properties . Its design aligns with efforts to develop hepatitis B virus (HBV) capsid assembly modulators, a therapeutic target highlighted in sulfamoylbenzamide research .

Properties

IUPAC Name |

5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O3S/c19-15-8-6-13(27(25,26)23-11-3-1-2-4-11)10-14(15)18(24)22-12-5-7-16(20)17(21)9-12/h5-11,23H,1-4H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAVPNCDVFOTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide is a sulfamoylbenzamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfamoyl functional group attached to a benzamide structure. The presence of the cyclopentyl group and difluorophenyl moiety contributes to its unique chemical properties.

Molecular Formula and Weight

- Molecular Formula : CHFNOS

- Molecular Weight : Approximately 307.35 g/mol

Antiviral Properties

Research indicates that sulfamoylbenzamide derivatives, including this compound, exhibit antiviral properties against various viral infections, particularly hepatitis B virus (HBV). In vitro studies have shown that these compounds can inhibit viral replication effectively .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Similar sulfonamide derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This suggests that this compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis indicates that modifications in the substituent groups significantly influence the biological activity of sulfamoylbenzamide derivatives. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group | Antiviral and anti-inflammatory potential |

| 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide | Benzyl group | Varying biological profiles due to structural differences |

| N-(3,4-difluorophenyl)-2-fluo-5-(benzylsulfamoyl)benzamide | Fluorine substitutions | Altered pharmacological properties |

This table highlights how variations in substituent groups can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Study on Antiviral Activity

In a study published in a peer-reviewed journal, researchers synthesized various sulfamoylbenzamide derivatives and evaluated their antiviral efficacy against HBV. Among these, this compound demonstrated significant inhibition of HBV replication in cell cultures .

Evaluation of Anti-inflammatory Properties

Another research effort focused on assessing the anti-inflammatory effects of this compound through COX-2 inhibition assays. The results indicated that it effectively reduced COX-2 activity, suggesting its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Biological Activities

Sulfamoylbenzamide derivatives, including 5-(cyclopentylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide, have been investigated for their roles as potential medicinal chemistry agents.

HBV Capsid Assembly Inhibitors

Sulfamoylbenzamide derivatives have been synthesized and evaluated as Hepatitis B virus (HBV) capsid assembly inhibitors .

Structural Analogs

Structural analogs of this compound include:

- 5-(benzylsulfamoyl)-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide

- N-(3,4-difluorophenyl)-2-fluoro-5-(benzylsulfamoyl)benzamide

- 5-[(2-chlorophenyl)methylsulfamoyl]-n-(3,4-difluorophenyl)-2-fluorobenzamide

These compounds exhibit variations in substituent groups that can influence their biological activity and chemical behavior, which is important in structural modifications in drug design.

Potential Activities

- Anti-inflammatory Activity Research indicates that sulfonamide derivatives exhibit anti-inflammatory properties. Some benzenesulfonamides have reduced inflammation in rat models.

- Antimicrobial Activity Sulfonamides have demonstrated antibacterial activity against pathogens such as E. coli, S. aureus, P. aeruginosa, and C. albicans.

- Anticancer Activity Sulfonamide compounds have demonstrated anticancer potential against cancer cell lines, inducing apoptosis in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Yield Trends : Bulkier substituents (e.g., 4i ) result in lower yields due to steric hindrance during synthesis . In contrast, 4a ’s cyclopentyl group balances steric accessibility and synthetic efficiency.

- Fluorine Positioning : The 3,4-difluorophenyl group in 4a and analogs enhances metabolic stability and target binding via hydrophobic and halogen-bonding interactions .

Pharmacological and Physicochemical Properties

Fluorine’s Role in Bioactivity:

- Electronegativity and Binding : The 2-fluoro and 3,4-difluorophenyl groups in 4a enhance dipole interactions with HBV capsid proteins, as observed in fluorinated drug candidates .

- Metabolic Stability: Fluorine reduces oxidative metabolism, extending the half-life of 4a compared to non-fluorinated analogs .

Sulfamoyl Group Impact:

- Cyclopentyl vs. Cyclopropyl (4a vs. 4h) : The larger cyclopentyl group in 4a may improve hydrophobic interactions with capsid proteins, though this requires validation via crystallography .

- Chiral vs. Achiral Substituents (4k vs. 4a) : The chiral 1-phenylethyl group in 4k introduces stereochemical complexity, which could influence binding specificity but complicates synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.